molecular formula C24H16ClFN4O2S B2850213 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one CAS No. 2034325-95-4

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one

Cat. No. B2850213
CAS RN: 2034325-95-4
M. Wt: 478.93
InChI Key: QCMALWLEVMBUBF-UHFFFAOYSA-N
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Description

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H16ClFN4O2S and its molecular weight is 478.93. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antimicrobial Activities

Synthesis of quinazolinone derivatives has been a focus due to their notable antitumor and antimicrobial properties. For instance, novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones have shown excellent antitumor properties, with some compounds exhibiting growth inhibitory concentrations comparable or superior to standard drugs like 5-fluorouracil, gefitinib, and erlotinib, especially against lung, CNS, and breast cancer cells (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017). Moreover, quinazolinone-1, 3, 4-oxadiazole derivatives have demonstrated significant cytotoxic activity against cancer cell lines, highlighting the therapeutic potential of such hybrid molecules (Hassanzadeh et al., 2019).

Antimicrobial and Antifungal Effects

The incorporation of 1,2,4-triazolylthioether moieties into quinazolinone derivatives has been shown to enhance antimicrobial activities. Some compounds in this category exhibited significant inhibitory effects against bacterial strains like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, as well as fungicidal activities against Pellicularia sasakii and Colletotrichum capsici, suggesting their utility in addressing plant pathogens (Yan et al., 2016).

Spectroscopic Studies and Tautomerism

Research has also delved into the spectroscopic characterization of quinazolinone derivatives, including studies on their thione-thiol tautomerism. These investigations provide insights into the electronic structure and stability of these compounds, which is critical for understanding their reactivity and potential as biological agents (Soliman et al., 2015).

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClFN4O2S/c25-17-9-7-16(8-10-17)22-28-21(32-29-22)14-33-24-27-20-4-2-1-3-19(20)23(31)30(24)13-15-5-11-18(26)12-6-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMALWLEVMBUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one

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